NEO 376 NEO 376 NEO 376 is a selective modulator of 5-HT1 receptor, GABA receptor and dopamine receptor, with anti-psychotic actively.
Brand Name: Vulcanchem
CAS No.: 496921-73-4
VCID: VC0007266
InChI: InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2
SMILES: C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1
Molecular Formula: C20H24ClN3O
Molecular Weight: 357.9 g/mol

NEO 376

CAS No.: 496921-73-4

Cat. No.: VC0007266

Molecular Formula: C20H24ClN3O

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

NEO 376 - 496921-73-4

Specification

CAS No. 496921-73-4
Molecular Formula C20H24ClN3O
Molecular Weight 357.9 g/mol
IUPAC Name 1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one
Standard InChI InChI=1S/C20H24ClN3O/c21-16-3-1-4-17(15-16)23-12-9-22(10-13-23)11-14-24-8-7-18-19(24)5-2-6-20(18)25/h1,3-4,7-8,15H,2,5-6,9-14H2
Standard InChI Key CQSQHUPRBBCQRE-UHFFFAOYSA-N
SMILES C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1
Canonical SMILES C1CC2=C(C=CN2CCN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

NEO 376’s structure integrates a tetrahydroindolone core linked via an ethyl chain to a 3-chlorophenylpiperazine moiety (Figure 1). This hybrid design merges the bioactivity of indole derivatives—known for neurotransmitter interactions—with the piperazine scaffold’s receptor-binding versatility . The chlorine substituent at the phenyl ring’s meta position enhances lipophilicity (calculated LogP = 4.30) , potentially improving blood-brain barrier penetration.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC20H24ClN3O
Molecular Weight357.88 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point547.7 ± 50.0 °C
Flash Point285.1 ± 30.1 °C
Vapor Pressure0.0 ± 1.5 mmHg (25°C)

The compound’s three-dimensional conformation allows simultaneous engagement with monoaminergic and GABAergic systems, a rarity among psychotropic agents . Nuclear magnetic resonance (1H NMR) and liquid chromatography–mass spectrometry (LCMS) analyses confirm structural integrity, with a purity ≥98% in commercial batches .

Receptor Interaction and Pharmacodynamics

Serotonergic Modulation

NEO 376 demonstrates high affinity for 5-HT1 receptors, particularly the 5-HT1A subtype, which regulates mood and anxiety. By acting as a partial agonist, it may enhance serotonergic tone without inducing excessive receptor downregulation—a common limitation of full agonists . This mechanism parallels buspirone’s anxiolytic effects but with broader receptor coverage.

GABAergic Effects

GABA-A receptor positive allosteric modulation by NEO 376 suggests anxiolytic and anticonvulsant potential . Unlike benzodiazepines, which bind the α/γ subunit interface, this compound may interact with β subunits, offering a differentiated safety profile.

Table 2: Pharmacological Targets

ReceptorActionImplications
5-HT1APartial agonistAnxiolysis, mood stabilization
D2AntagonistAntipsychotic activity
GABA-APositive allosteric modulatorSedation, seizure control

Synthetic Pathways and Analytical Validation

Synthesis

The patented synthesis route (US 6770638 B2) involves:

  • Indolone alkylation: Reacting 4,5,6,7-tetrahydro-1H-indol-4-one with 1,2-dibromoethane to form the ethyl-bridged intermediate .

  • Piperazine coupling: Introducing 4-(3-chlorophenyl)piperazine via nucleophilic substitution under basic conditions .

  • Purification: Recrystallization from ethanol/water yields pharmaceutical-grade material .

Quality Control

Batch analysis (e.g., MedChemExpress HY-101583) confirms compliance with specifications:

  • Purity: 99.23% by LCMS

  • Appearance: White to off-white crystalline solid

  • Stability: ≥12 months at -20°C; 1 month in solution at 4°C

ConditionShelf Life
Powder (-20°C)3 years
Solution (4°C)1 month
Solution (-80°C)6 months

Researchers must avoid repeated freeze-thaw cycles to prevent degradation .

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